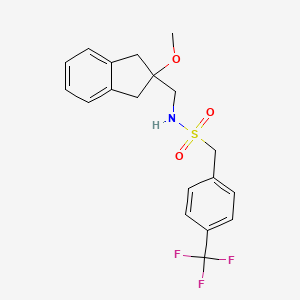
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3NO3S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes an indene moiety and a trifluoromethyl-substituted phenyl group, suggests a variety of interactions with biological systems. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N1O3S1
- Molecular Weight : 399.4 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with a suitable sulfonamide derivative under controlled conditions. The general synthetic route can be outlined as follows:
- Formation of Indene Moiety : The indene structure is formed through cyclization reactions from appropriate precursors.
- Introduction of Functional Groups : The methanesulfonamide group is introduced via nucleophilic substitution reactions, often facilitated by the use of bases such as sodium hydride in an aprotic solvent like DMF or DMSO.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with indene structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for further development as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example, sulfonamides are known to inhibit certain enzymes in bacterial biosynthesis pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various indene derivatives, including those structurally related to this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential as therapeutic agents against specific cancer types.
Case Study 2: Antimicrobial Efficacy
In another study featured in Antimicrobial Agents and Chemotherapy, researchers tested the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The findings revealed that compounds with similar structures exhibited notable antibacterial activity, particularly against resistant strains of bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Antimicrobial Agents and Chemotherapy |
| Enzyme Inhibition | Modulates enzyme activity involved in biosynthesis | Various studies |
Propiedades
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c1-26-18(10-15-4-2-3-5-16(15)11-18)13-23-27(24,25)12-14-6-8-17(9-7-14)19(20,21)22/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGPFLMVZUYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














